2-Chloro-4-hydroxy-5-nitrobenzoic acid

説明

Systematic Nomenclature and Structural Representation

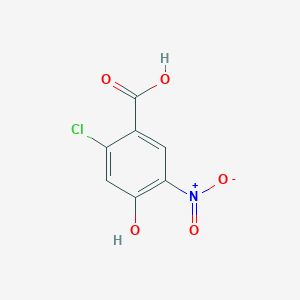

The compound is systematically named 2-chloro-4-hydroxy-5-nitrobenzoic acid according to IUPAC guidelines. Its structure consists of a benzoic acid backbone substituted with:

- A chlorine atom at position 2

- A hydroxyl group at position 4

- A nitro group at position 5

Structural representations :

- SMILES :

C1=C(C(=CC(=C1[N+](=O)[O-])O)Cl)C(=O)O - InChI :

InChI=1S/C7H4ClNO5/c8-4-2-6(10)5(9(13)14)1-3(4)7(11)12/h1-2,10H,(H,11,12) - InChIKey :

POXKNUFPZVKHIL-UHFFFAOYSA-N

The planar aromatic ring and electron-withdrawing groups (nitro, chloro) contribute to its chemical reactivity and stability.

Molecular Formula and Weight Analysis

Molecular formula : $$ \text{C}7\text{H}4\text{ClNO}_5 $$

Molecular weight : 217.56 g/mol.

Exact mass : 216.97780 g/mol.

Elemental composition :

| Element | Quantity | Percentage |

|---|---|---|

| C | 7 | 38.55% |

| H | 4 | 1.85% |

| Cl | 1 | 16.29% |

| N | 1 | 6.43% |

| O | 5 | 36.88% |

The nitro group ($$ \text{NO}_2 $$) and carboxylic acid ($$ \text{COOH} $$) dominate its polarity and solubility profile.

CAS Registry and Regulatory Classification

- CAS Registry Number : 792952-51-3.

- Regulatory Status : Classified as hazardous under GHS due to acute toxicity (H301, H311, H331).

- Pictograms : GHS06 (Skull and Crossbones).

- Signal Word : "Danger".

No REACH or TSCA restrictions are currently reported, but handling requires precautions against inhalation, skin contact, and ingestion.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorption bands (theoretical predictions based on functional groups):

Nuclear Magnetic Resonance (NMR)

Thermal Stability and Phase Behavior

Thermal Stability

Phase Behavior

Vapor Pressure

- Estimated: $$ 1.2 \times 10^{-7} $$ mmHg at 25°C (EPI Suite).

特性

IUPAC Name |

2-chloro-4-hydroxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO5/c8-4-2-6(10)5(9(13)14)1-3(4)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXKNUFPZVKHIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627147 | |

| Record name | 2-Chloro-4-hydroxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

792952-51-3 | |

| Record name | 2-Chloro-4-hydroxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation via Nitration of o-Chlorobenzoic Acid Derivatives

One of the primary methods involves nitration of o-chlorobenzoic acid, followed by alkali dissolution and acid precipitation to isolate the nitro-substituted product.

- Nitration: o-Chlorobenzoic acid is treated with concentrated sulfuric acid (weight ratio ~3.5–4.5:1 with respect to o-chlorobenzoic acid) in a nitration vessel at 30–40 °C. Nitric acid is added dropwise to control the reaction and minimize by-products.

- Post-nitration: The reaction mixture is maintained for about 2 hours to ensure completion.

- Separation: The crude product, containing 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid, is centrifuged.

- Alkali dissolution: The crude product is dissolved in an aqueous alkali solution (NaOH) at 60–70 °C, adjusting pH to ~7.5 to convert acids to their sodium salts.

- Decolorization: Activated carbon is used to remove impurities.

- Acid precipitation: Acidification of the filtrate to pH 2–3 with nitric acid at boiling temperature precipitates the desired nitrobenzoic acid.

- Drying: The product is centrifuged, washed, and dried under vacuum at 80–90 °C.

| Step | Conditions | Notes |

|---|---|---|

| Nitration | 30–40 °C, H2SO4:o-chlorobenzoic acid = 3.5–4.5:1 (wt), dropwise HNO3 | 2 h reaction time, TLC monitoring |

| Alkali dissolution | 60–70 °C, pH adjusted to 7.5 | NaOH used, activated carbon filtration |

| Acid precipitation | pH 2–3, boiling, cooling to 38–42 °C | Precipitates target compound |

| Yield and purity | >85% yield, >99.5% chromatographic purity | Industrially viable |

This method yields 2-chloro-5-nitrobenzoic acid with high purity and yield suitable for industrial applications, demonstrating strong operability and reasonable design.

Hydrolysis of Fluorinated Precursors and Subsequent Nitration

Though focused on the hydroxy derivative, insights from closely related fluorinated compounds (e.g., 2-chloro-4-fluoro-5-nitrobenzoic acid) provide valuable synthetic strategies, particularly for introducing substituents at the 4-position.

- Starting from 2-chloro-4-fluorotoluene, photochlorination yields 2-chloro-4-fluorobenzylidene dichloride.

- Mixed acid nitration introduces the nitro group at the 5-position.

- Hydrolysis-oxidation steps convert the fluorine substituent to a hydroxy group, effectively generating 2-chloro-4-hydroxy-5-nitrobenzoic acid analogs.

- The overall yield exceeds 80%, with mild reaction conditions and short cycle times favorable for scale-up.

Though these methods target fluorinated analogs, the hydrolysis step is critical for replacing halogens with hydroxy groups, a strategy applicable for preparing this compound.

Alternative Synthetic Routes via Organometallic Catalysis and Reflux Techniques

Another approach involves using substituted benzene derivatives such as 2-chloro-4-nitro-6-hydroxy-isopropylbenzene as intermediates, followed by catalytic and reflux steps:

- Reacting the intermediate with N-methylmorpholine at 40–46 °C under stirring.

- Addition of tetra-n-propyl titanate as a catalyst, refluxing at 50–55 °C for 90–110 minutes.

- Cooling induces crystallization of the product.

- Filtration and washing with allylamine and methyl salicylate solutions.

- pH adjustment with oxalic acid solution and dehydration with anhydrous calcium sulfate or potassium carbonate.

- This method yields highly pure 2-chloro-4-nitrobenzoic acid, a close analog, demonstrating the potential for adaptation to the hydroxy-nitro derivative.

Comparative Summary Table of Preparation Methods

Research Findings and Notes

- The nitration-based method using o-chlorobenzoic acid is well-documented with clear control of reaction parameters to maximize yield and purity.

- Alkali dissolution followed by acid precipitation is crucial for separating isomeric nitro compounds and obtaining high chromatographic purity.

- Hydrolysis of halogenated intermediates (fluoro or chloro) is an effective strategy to introduce the hydroxy group at the 4-position.

- Catalytic methods involving organotitanate reagents and controlled pH crystallization provide alternative routes with potential pharmaceutical relevance.

- Temperature control (generally between 30 °C and 70 °C) and pH adjustments are critical throughout the processes to ensure selectivity and minimize by-products.

- Activated carbon filtration is commonly used to improve product color and purity.

化学反応の分析

Types of Reactions: 2-Chloro-4-hydroxy-5-nitrobenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) or zinc dust.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with Pd/C or zinc dust in acidic medium.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

Oxidation: Quinones.

Reduction: Amino derivatives.

Substitution: N-substituted derivatives.

科学的研究の応用

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

2-Chloro-4-hydroxy-5-nitrobenzoic acid serves as an important intermediate in the synthesis of several pharmaceutical compounds. Notably, it is utilized in the production of rivanol, an antiseptic and preservative agent. The compound's structure allows it to participate in various chemical reactions that lead to the formation of active pharmaceutical ingredients (APIs) .

1.2 Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial properties. These derivatives can be effective against a range of bacterial strains, making them valuable in developing new antibacterial agents .

Analytical Chemistry

2.1 Pharmaceutical Testing Standards

The compound is also recognized as a pharmaceutical secondary standard for analytical applications. It is employed in method development and validation for qualitative and quantitative analysis in pharmaceutical formulations . Its stability and defined chemical properties make it suitable for use in high-performance liquid chromatography (HPLC) and other analytical techniques.

2.2 Quality Control

In quality control processes within pharmaceutical manufacturing, this compound is used as a reference standard to ensure the accuracy and reliability of testing methods .

Environmental Applications

3.1 Monitoring Environmental Contaminants

Recent studies have explored the use of this compound as a marker for environmental monitoring. Its presence in water samples can indicate contamination from industrial processes, thus serving as a potential tool for environmental assessment .

3.2 Biodegradability Studies

Research into the biodegradability of this compound suggests that it can be utilized in studies aimed at understanding the degradation pathways of nitroaromatic compounds in soil and water systems. This knowledge is crucial for assessing the environmental impact of such chemicals .

Case Study 1: Synthesis Optimization

A recent study optimized the synthesis route for this compound by employing a one-pot reaction method that significantly improved yield and reduced byproducts compared to traditional methods . This advancement highlights the importance of efficient synthetic routes in industrial applications.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of synthesized derivatives of this compound against various pathogens, demonstrating promising results that could lead to new therapeutic agents .

作用機序

The mechanism of action of 2-chloro-4-hydroxy-5-nitrobenzoic acid is primarily attributed to its ability to interact with biological molecules through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The hydroxy and chloro groups contribute to the compound’s reactivity and ability to form hydrogen bonds, enhancing its interaction with biological targets.

類似化合物との比較

Structural and Physicochemical Properties

The table below compares key parameters of 2-chloro-4-hydroxy-5-nitrobenzoic acid with similar compounds:

生物活性

2-Chloro-4-hydroxy-5-nitrobenzoic acid (CAS 792952-51-3) is a compound of increasing interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, including anti-tumor, anti-inflammatory, and antimicrobial properties, supported by data from various studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a chloro group, a hydroxy group, and a nitro group attached to a benzoic acid backbone, which contributes to its biological activity.

1. Anti-Tumor Activity

Recent studies have demonstrated that this compound exhibits significant anti-tumor properties. In vitro assays using A549 lung cancer cells and Caco-2 colon adenocarcinoma cells revealed that the compound can induce apoptosis and inhibit cell proliferation.

Table 1: Anti-Tumor Activity of this compound

| Concentration (µM) | A549 Cell Suppression (%) | Caco-2 Cell Suppression (%) |

|---|---|---|

| 20 | 75.70 | 72.70 |

| 40 | 47.09 | 59.57 |

| 60 | 40.26 | <5.02 |

The IC50 values were reported as follows:

These results indicate that the compound's efficacy varies significantly between different cancer cell lines, suggesting a potential for targeted cancer therapies.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies comparing the antimicrobial efficacy of various substituted benzoic acids, this compound showed promising results against multiple bacterial strains.

Table 2: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | 15 | 30 |

| Isoniazid (standard) | <1 | <1 |

These findings suggest that while the compound is effective, it may not be as potent as established antibiotics like isoniazid .

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through its effects on various inflammatory pathways. Studies indicate that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Case Studies

A significant case study involved the administration of metal complexes derived from this compound in murine models of cancer. These complexes were shown to enhance the anti-tumor effects compared to the free acid alone, indicating that metal coordination could improve biological activity .

The mechanisms underlying the biological activities of this compound are still under investigation but may include:

Q & A

Q. What synthetic routes are most effective for preparing 2-chloro-4-hydroxy-5-nitrobenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nitration, chlorination, and hydroxylation steps. Key considerations include:

- Reagent Selection : Nitration of benzoic acid derivatives (e.g., using HNO₃/H₂SO₄) requires controlled temperature (0–5°C) to avoid over-nitration. Chlorination agents like thionyl chloride (SOCl₂) or PCl₃ can introduce the chloro group, with SOCl₂ offering higher selectivity in non-aqueous solvents (e.g., dichloromethane) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates in chlorination steps, while aqueous workups are critical for isolating intermediates. For hydroxylation, alkaline conditions (e.g., NaOH/H₂O) facilitate hydrolysis of ester or acyl chloride intermediates .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of nitrating agents) to balance yield and purity.

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- Spectroscopy :

- IR : Confirm hydroxyl (3200–3600 cm⁻¹), nitro (1520–1350 cm⁻¹), and carboxylic acid (1700–1720 cm⁻¹) groups.

- ¹H/¹³C NMR : Use DMSO-d₆ as a solvent to resolve aromatic protons (δ 7.5–8.5 ppm) and hydroxyl protons (broad peak at δ 10–12 ppm). Assign substituent positions using coupling constants and NOESY .

- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) resolves impurities. Compare retention times with standards for purity validation .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., SOCl₂) .

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid contact with oxidizers (e.g., peroxides) due to nitro group reactivity .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Follow EPA guidelines for nitroaromatic compounds .

Advanced Research Questions

Q. How can conflicting data on reaction yields for this compound synthesis be systematically analyzed?

- Methodological Answer :

- Troubleshooting Variables :

- Impurity Profiles : Use LC-MS to identify byproducts (e.g., di-nitrated isomers) formed under high-temperature nitration .

- Solvent Purity : Trace water in solvents (e.g., DMF) can hydrolyze intermediates prematurely. Dry solvents over molecular sieves .

- Statistical Design : Apply a factorial design (e.g., varying temperature, reagent ratios) to isolate critical factors affecting yield .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states. Focus on the chloro group’s electrophilicity, influenced by the nitro and hydroxyl groups’ electron-withdrawing effects .

- Solvent Modeling : Simulate solvent effects (e.g., DMSO vs. THF) on reaction barriers using COSMO-RS. Compare predicted activation energies with experimental kinetics .

Q. How does the electronic structure of this compound influence its acidity compared to related benzoic acid derivatives?

- Methodological Answer :

- pKa Determination : Perform potentiometric titration in aqueous ethanol. The nitro group at C5 and chloro at C2 increase acidity (pKa ~1.5–2.0) via resonance and inductive effects. Compare with 4-nitrobenzoic acid (pKa ~1.7) to assess substituent positioning .

- Hammett Analysis : Calculate σ values for substituents to correlate electronic effects with acidity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。